5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one
Übersicht
Beschreibung
The compound seems to be a derivative of 5-hydroxymethylfurfural (HMF), which is an important biomass-derived compound for downstream sustainable chemical and transport fuel production . HMF can be transformed into various valuable compounds, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) .
Synthesis Analysis
Several transition metal oxides and hydroxides have been reported as active electrocatalysts towards the oxidation of HMF . Also, a green approach for the conversion of HMF to 5-methylfurfural (MF) by using size-controlled palladium catalysts has been developed .Chemical Reactions Analysis
The oxidation of HMF is a key reaction in the production of various valuable compounds . For example, HMF can be oxidized to HMFCA .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques
Madesclaire et al. (2007) reported the synthesis of oxazolidinone derivatives, including structures similar to 5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one, highlighting the impact of experimental conditions on compound formation (Madesclaire et al., 2007).
Mass-Spectral Fragmentation
Kato and Hirao (1972) explored the mass spectra of 3-(5-nitro-2-furyl)-1,2,4-triazoles, providing insights into the fragmentation patterns that may be relevant for understanding the properties of this compound (Kato & Hirao, 1972).
Furan Compounds Synthesis
Hirao et al. (1971) conducted studies on the synthesis of furan compounds, including derivatives of 5-nitro-2-furimidoylhydrazine, which are chemically related to the target compound (Hirao et al., 1971).
Crystal Structure Analysis
Kruszyński et al. (2001) analyzed the molecular geometry of 3-amino-2-oxazolidinone derivatives, which is crucial for understanding the structural aspects of related compounds like this compound (Kruszyński et al., 2001).
Pharmaceutical Research and Applications
Potential Therapeutic Agents
Lien et al. (2002) explored compounds based on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, which may share properties with this compound, identifying them as potential therapeutic agents for sepsis treatment (Lien et al., 2002).
Antibacterial Applications
Phillips and Sharaf (2009) discussed the use of 5-hydroxymethyl-oxazolidinone derivatives as potent antibacterial agents, highlighting their potential in targeting Gram-positive and Gram-negative bacteria (Phillips & Sharaf, 2009).
Furazolidone Metabolism Studies
Vroomen et al. (1987) studied the metabolism of furazolidone, a compound related to this compound, providing insights into its biotransformation and potential pharmacological applications (Vroomen et al., 1987).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c13-5-7-4-11(9(14)18-7)10-3-6-1-2-8(17-6)12(15)16/h1-3,7,13H,4-5H2/b10-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHQQALPLDHRH-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41359-15-3 | |
Record name | NSC6481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.